2'-n-Butoxy-5'-methylpropiophenone

Description

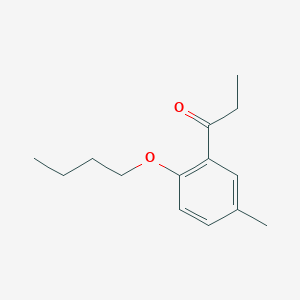

2'-n-Butoxy-5'-methylpropiophenone (CAS: 2413441-21-9) is an aromatic ketone derivative featuring a butoxy (-O-C₄H₉) group at the 2' position and a methyl (-CH₃) group at the 5' position of the propiophenone backbone. Its molecular formula is C₁₄H₁₈O₂, with a molecular weight of 218.29 g/mol. Limited commercial availability is noted, as it is listed as a discontinued product .

Properties

IUPAC Name |

1-(2-butoxy-5-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-4-6-9-16-14-8-7-11(3)10-12(14)13(15)5-2/h7-8,10H,4-6,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNYCYHUXTFSEEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C)C(=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-n-Butoxy-5’-methylpropiophenone typically involves the reaction of 5’-methylpropiophenone with n-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the bromide with the butoxy group.

Industrial Production Methods: Industrial production of 2’-n-Butoxy-5’-methylpropiophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2’-n-Butoxy-5’-methylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halides or nucleophiles in the presence of a base are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2’-n-Butoxy-5’-methylpropiophenone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-n-Butoxy-5’-methylpropiophenone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights key structural and functional differences between 2'-n-Butoxy-5'-methylpropiophenone and related compounds:

Key Differences

In contrast, the bromo group in 2-bromo-4-methylpropiophenone is electron-withdrawing, deactivating the ring and directing reactions to specific positions . The methyl group (present in all compounds) contributes steric hindrance and mild electron-donating effects, influencing reaction pathways and regioselectivity .

Physical Properties: Molecular Weight and Solubility: The butoxy derivative (C₁₄H₁₈O₂) has a higher molecular weight and lower water solubility compared to 4'-methylpropiophenone (C₁₀H₁₂O) due to increased lipophilicity from the butoxy chain. This property may limit its utility in aqueous-phase reactions but enhance compatibility with organic solvents . Thermal Stability: Brominated derivatives (e.g., 2-bromo-4-methylpropiophenone) exhibit higher thermal stability than ethers like the butoxy analog, as evidenced by their use in high-temperature syntheses .

Synthetic Pathways: this compound: Likely synthesized via Williamson ether synthesis, where a hydroxyl group at the 2' position is substituted with butoxy . 2-Bromo-4-methylpropiophenone: Produced through electrophilic bromination of 4'-methylpropiophenone, requiring catalysts like FeBr₃ . 4'-Methylpropiophenone: Synthesized via Friedel-Crafts acylation of toluene with propionyl chloride, a classic method for aromatic ketones .

Applications: Pharmaceuticals: Brominated derivatives are preferred for their reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling drug intermediate synthesis . Agrochemicals: Methylpropiophenone derivatives serve as precursors for herbicides and insecticides, where substituent position dictates bioactivity . this compound: Discontinued status suggests challenges in scalability or stability, though its ether linkage could have been explored for prodrug designs or sustained-release formulations .

Research Findings and Data

Analytical Characterization

- GC-MS: For 4'-methylpropiophenone, GC-MS parameters include a 30m HP1-MS column and He carrier gas . The butoxy derivative would require adjusted conditions (e.g., higher oven temperatures) due to its larger size.

- HPLC-TOF : The butoxy group’s hydrophobicity would increase retention time in reverse-phase HPLC compared to hydroxyl or bromo analogs .

Reactivity Studies

Biological Activity

2'-n-Butoxy-5'-methylpropiophenone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including cytotoxicity, enzyme interactions, and other pharmacological effects, supported by relevant research findings and data.

- IUPAC Name: this compound

- Molecular Formula: C13H18O2

- Molecular Weight: 206.28 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on cell viability, enzyme inhibition, and potential therapeutic applications.

Cytotoxicity

Cytotoxicity assays are critical in evaluating the safety and efficacy of compounds. The following table summarizes findings from various studies regarding the cytotoxic effects of this compound on different cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa | 15.2 | Induction of apoptosis | |

| MCF-7 | 20.8 | Cell cycle arrest at G2/M phase | |

| A549 | 12.5 | Inhibition of mitochondrial function |

The mechanism by which this compound exerts its biological effects involves interactions with cellular components:

- Apoptosis Induction: The compound has shown the ability to induce apoptosis in cancer cells through the activation of caspase pathways.

- Cell Cycle Arrest: It can cause cell cycle arrest in the G2/M phase, leading to inhibited proliferation of cancer cells.

- Enzyme Inhibition: Preliminary studies indicate that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Case Studies

Recent research has highlighted the potential therapeutic applications of this compound:

- Anti-Cancer Properties: A study demonstrated that treatment with this compound resulted in significant reductions in tumor growth in xenograft models, suggesting its potential as an anti-cancer agent.

- Anti-Diabetic Effects: In vitro assays showed that it could inhibit α-amylase and α-glucosidase, enzymes critical for carbohydrate digestion, thus indicating potential anti-diabetic properties.

Research Findings

The following findings summarize key insights into the biological activities associated with this compound:

- Toxicity Screening: In vitro cytotoxicity assays indicated a dose-dependent response across various cancer cell lines, supporting its potential as a chemotherapeutic agent.

- Enzyme Interaction Studies: Data from enzyme inhibition assays suggest that this compound could modulate key metabolic pathways, impacting glucose metabolism and potentially aiding in diabetes management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.